![molecular formula C29H39N3O2 B14256300 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide CAS No. 403660-63-9](/img/structure/B14256300.png)
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide is a complex organic compound with a molecular formula of C36H44N4O5 This compound is characterized by its unique structure, which includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and a phthalazinyl group attached to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide typically involves multiple steps, starting with the preparation of the phenoxy and phthalazinyl intermediates. The phenoxy intermediate is synthesized by reacting 2,4-dihydroxybenzene with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. The phthalazinyl intermediate is prepared by reacting phthalazine with an appropriate amine.
The final step involves coupling the phenoxy and phthalazinyl intermediates with pentanoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy and phthalazinyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide can be compared with other similar compounds, such as:
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid: Similar structure but with an acetic acid group instead of a pentanamide chain.
2,4-Bis(2-methylbutan-2-yl)phenol: Lacks the phthalazinyl and pentanamide groups, making it less complex.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Contains a benzotriazolyl group instead of a phthalazinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
403660-63-9 |
|---|---|
Molecular Formula |
C29H39N3O2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-phthalazin-6-ylpentanamide |
InChI |
InChI=1S/C29H39N3O2/c1-8-11-26(27(33)32-23-14-12-20-18-30-31-19-21(20)16-23)34-25-15-13-22(28(4,5)9-2)17-24(25)29(6,7)10-3/h12-19,26H,8-11H2,1-7H3,(H,32,33) |
InChI Key |
SQVNIHZERYVCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=CC2=CN=NC=C2C=C1)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


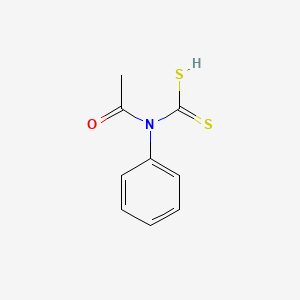


![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
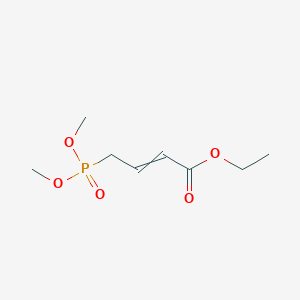
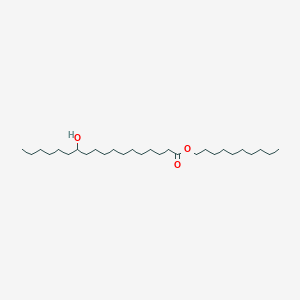
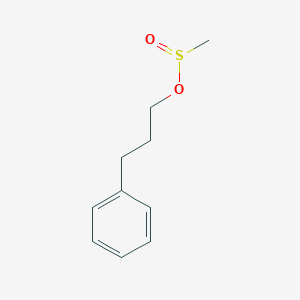

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
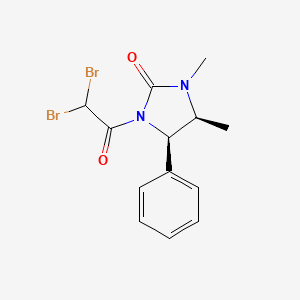
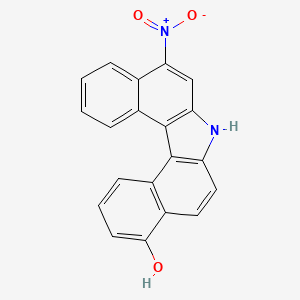
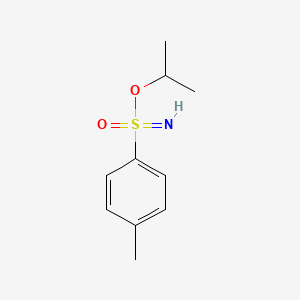
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
